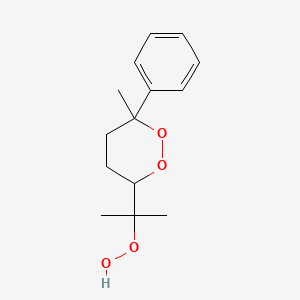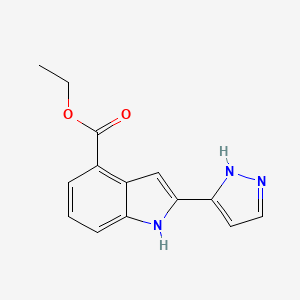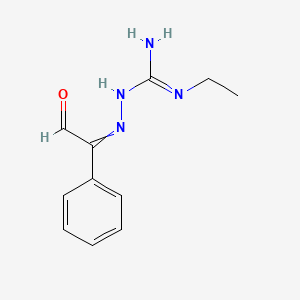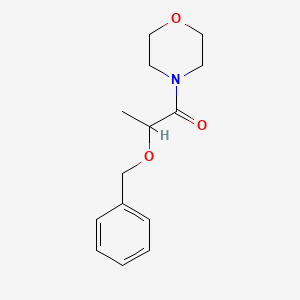
Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl is a chemical compound with the molecular formula C14H20O4 . This compound is characterized by the presence of a hydroperoxide group, which makes it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of organic peroxides and dioxane derivatives. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl undergoes various types of chemical reactions, including:
Oxidation: The hydroperoxide group can participate in oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the hydroperoxide group into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce alcohols .
Applications De Recherche Scientifique
Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential therapeutic applications, including its role in drug development, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl exerts its effects involves the interaction of the hydroperoxide group with various molecular targets. This interaction can lead to the generation of reactive oxygen species (ROS), which play a role in oxidative stress and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other hydroperoxides and dioxane derivatives, such as:
- Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)propyl
- Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)butyl
Uniqueness
What sets Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl apart is its specific molecular structure, which imparts unique reactivity and stability characteristics. This makes it particularly valuable in specialized chemical synthesis and research applications .
Propriétés
Numéro CAS |
830345-30-7 |
|---|---|
Formule moléculaire |
C14H20O4 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
6-(2-hydroperoxypropan-2-yl)-3-methyl-3-phenyldioxane |
InChI |
InChI=1S/C14H20O4/c1-13(2,17-15)12-9-10-14(3,18-16-12)11-7-5-4-6-8-11/h4-8,12,15H,9-10H2,1-3H3 |
Clé InChI |
DESGMXJFHYJVGU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(OO1)C(C)(C)OO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14218552.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride](/img/structure/B14218554.png)
![N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide](/img/structure/B14218556.png)



![Benzene, 1-chloro-4-[(hexylthio)methyl]-](/img/structure/B14218577.png)
![4,4'-(Bicyclo[3.3.1]nonane-9,9-diyl)diphenol](/img/structure/B14218579.png)

![N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14218589.png)
![1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-](/img/structure/B14218593.png)
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14218598.png)


